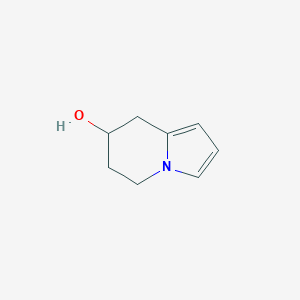

5,6,7,8-四氢吲哚啉-7-醇

描述

5,6,7,8-Tetrahydroindolizin-7-ol is a compound that belongs to the class of tetrahydroindolizines, which are heterocyclic compounds characterized by a fused piperidine and pyrrole ring system. The compound is of interest due to its potential biological activities and its use as a building block in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of tetrahydroindolizines, including 5,6,7,8-tetrahydroindolizin-7-ol, can be achieved through various methods. One approach involves the annulation of 2-formylpiperidine hydrochloride with 1,3-dicarbonyl compounds in the presence of pyrrolidine and molecular sieves, yielding the desired products in moderate to good yields . Another method includes the intramolecular dearomatization of indole to produce tetrahydroindolizinoindoles, which can be performed using trifluoromethanesulfonic acid or Fe(OTf)3 as a catalyst . Additionally, the synthesis of related compounds, such as 6,7-diaryl-tetrahydroindolizin-5(1H)-ones, has been reported, which involves the construction of a compound library with significant cytotoxic properties against cancer cell lines .

Molecular Structure Analysis

The molecular structure of tetrahydroindolizines is characterized by a bicyclic system that includes a six-membered piperidine ring fused to a five-membered pyrrole ring. The synthesis of 1,2,3-triazole-substituted derivatives of tetrahydroindolizines has been achieved, and the structures of these products have been characterized by various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR), and high-resolution mass spectrometry (HRMS), as well as X-ray crystallography .

Chemical Reactions Analysis

Tetrahydroindolizines can undergo various chemical reactions, including oxidative coupling and intramolecular dearomatization. For instance, the oxidative coupling of biindolyl derivatives can lead to the formation of tetramers, which are relevant to the synthesis of eumelanin-related polymers . The intramolecular dearomatization of indole has been utilized to synthesize tetrahydroindolizinoindoles, demonstrating the versatility of tetrahydroindolizines in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroindolizines are influenced by their molecular structure. The presence of substituents on the aromatic rings can significantly affect the compound's reactivity and physical characteristics. For example, the cytotoxicity of 6,7-diaryl-tetrahydroindolizin-5(1H)-ones against cancer cell lines is dependent on the substitution pattern of the aromatic rings, with certain substituents leading to potent cytotoxic effects . The enantiospecific synthesis of tetrahydroindolizin derivatives has also been explored, revealing that the (R)-enantiomer of a specific analog exhibited appreciable cytotoxicity .

科学研究应用

合成技术

- 已通过市售 2-甲酰哌啶盐酸盐和 1,3-二羰基化合物的环化反应实现了 5,6,7,8-四氢吲哚啉的一步合成,目标产物的产率从中等至良好 (Capomolla、Lim 和 Zhang,2015)。

- 已经报道了通过钯介导的 C-N 偶联和瓦克氧化条件高效制备吲哚和呋喃稠合的吲哚啉酮,扩大了四氢吲哚啉的合成多功能性 (Mmutlane、Harris 和 Padwa,2005)。

- 已描述了使用铑催化的 N-(β-甲烯丙基)吡咯的加氢甲酰化反应中的多米诺反应序列合成各种 5,6,7,8-四氢吲哚啉,展示了一种有机合成创新方法 (Rocchiccioli、Guazzelli、Lazzaroni 和 Settambolo,2007)。

药物化学和药理学

- 已合成了一系列 6,7-二芳基-2,3,8,8a-四氢吲哚啉-5(1H)-酮,并针对结肠癌细胞系进行了测试,显示出有效的细胞毒性特性和在癌症模型中的体内活性 (Kimball 等,2007)。

- 已制备出源自天然 α-氨基酸的对映纯高官能化吡咯和吲哚啉,表明了开发新型生物活性化合物的潜力 (Borsini、Broggini、Contini 和 Zecchi,2008)。

天然产物和生物活性化合物

- 已经从华紫金牛中分离出新化合物,包括一个具有四氢吲哚啉核心的新生物碱,并显示出对细胞毒性和氧化应激的保护作用,与阿尔茨海默病研究相关 (Huang 等,2020)。

催化和有机转化

- 已经研究了 5,6,7,8-四氢吲哚啉与氧气的催化和光解反应,证明了相应吲哚啉酮的合成,这在化学合成中很重要 (Wang 和 Alper,1995)。

属性

IUPAC Name |

5,6,7,8-tetrahydroindolizin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c10-8-3-5-9-4-1-2-7(9)6-8/h1-2,4,8,10H,3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRFGTZFGYRNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=CC=C2CC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548171 | |

| Record name | 5,6,7,8-Tetrahydroindolizin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrahydroindolizin-7-ol | |

CAS RN |

106681-28-1 | |

| Record name | 5,6,7,8-Tetrahydroindolizin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

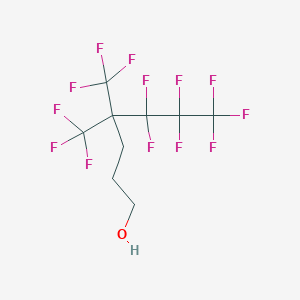

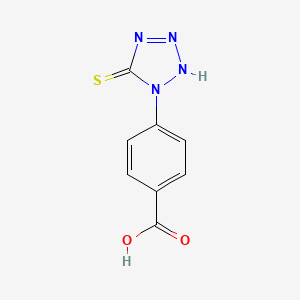

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[4-(2-methylpropyl)phenyl]ethan-1-one](/img/structure/B1282510.png)